![molecular formula C19H15FN4O3S B2389754 N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 899968-51-5](/img/structure/B2389754.png)
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been shown to have a mechanism of action that is both unique and effective. In
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has also been shown to have antimicrobial activity against various bacterial strains. Additionally, it has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for cancer research. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one of the main limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide. One potential direction is to further explore its anti-cancer activity and its mechanism of action. Additionally, more research could be done to explore its potential applications in the treatment of inflammatory diseases and diabetes. Finally, more research could be done to optimize the synthesis method for this compound, potentially reducing its cost and making it more accessible for use in lab experiments.
Synthesis Methods
The synthesis method for N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide involves several steps. The first step involves the reaction of 4-fluoro-3-nitroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction produces N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide. The second step involves the reaction of this intermediate with 6-(p-tolyl)pyridazin-3-thiol in the presence of a base such as potassium carbonate. This reaction produces the final product, N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-12-2-4-13(5-3-12)16-8-9-19(23-22-16)28-11-18(25)21-14-6-7-15(20)17(10-14)24(26)27/h2-10H,11H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFISFPJYYJEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide |
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